Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-
Description
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- (CAS 23582-02-7), is a tertiary phosphine ligand with a complex structure featuring a methylphenyl group and a diphenylphosphinoethyl moiety. Its molecular formula is C34H33P3, and it belongs to the family of polydentate ligands capable of coordinating transition metals through multiple phosphorus atoms . This compound is structurally related to tripodal phosphines like tris[2-(diphenylphosphino)ethyl]phosphine (PP3) but differs in substituent arrangement, which influences its electronic and steric properties in catalysis .
Properties
Molecular Formula |
C21H22P2 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-diphenylphosphanylethyl-methyl-phenylphosphane |
InChI |
InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI Key |
BUFINKVBRXCLBF-UHFFFAOYSA-N |
Canonical SMILES |
CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) serve as precursors for P–C bond formation. In the presence of strong bases like potassium hexamethyldisilazanide (K(hmds)), SPOs undergo deprotonation to generate nucleophilic phosphinite intermediates. These intermediates react with alkyl halides or silylated acetylenes to form tertiary phosphines.
Example protocol (adapted from):
- Deprotonation : Treat dimesitylphosphine oxide (1.0 equiv) with K(hmds) (0.3 equiv) in THF at 0°C.
- Alkylation : Add [2-(methylphenyl)ethyl] bromide (1.2 equiv) and stir at 60°C for 12 h.
- Workup : Quench with NH4Cl, extract with CH2Cl2, and purify via silica gel chromatography.
Key data :
| Parameter | Value |
|---|---|
| Yield | 58–72% |
| Reaction time | 12–24 h |
| Purity (NMR) | >95% |
Transition Metal-Catalyzed Synthesis
Palladium-Mediated Cross-Coupling
Palladium catalysts enable P–C bond formation between aryl halides and phosphorus nucleophiles. The use of chelating diphosphine ligands (e.g., dppp or dppe) enhances catalytic efficiency.
- Ligand preparation : Synthesize 9-(diphenylphosphanyl)helicene via microwave-assisted coupling of helicene bromide with diphenylphosphine (160°C, 30 min).
- Protection : Form borane complex to prevent oxidation (84% yield).
- Cross-coupling : React with [2-(methylphenyl)ethyl] iodide using Pd(OAc)2 (0.1 mol%) and ligand (0.2 mol%) in THF at 80°C.
Performance metrics :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)2 | DPPP | 65 |
| Pd(OAc)2 | PCy3 | 62 |
Acylation and Alkylation of Pre-Formed Phosphines
Functionalization of Bis[2-(diphenylphosphino)ethyl]amine
Bis[2-(diphenylphosphino)ethyl]amine serves as a versatile scaffold. Acylation with methylphenylacetyl chloride introduces the methylphenyl group while retaining phosphorus coordination sites.
- Acylation : React bis[2-(diphenylphosphino)ethyl]amine (1.0 equiv) with methylphenylacetyl chloride (2.2 equiv) in CH2Cl2 using triethylamine (3.0 equiv).
- Reduction : Treat with LiAlH4 to reduce amide to amine (89% yield).
- Phosphine stabilization : Protect with BH3·THF to prevent oxidation during purification.
Use of Protective Groups in Synthesis
Borane-Phosphine Complexation
Borane adducts stabilize phosphines during synthesis. For example, [2-(diphenylphosphino)ethyl]methylphenylphosphine-borane is synthesized by treating the free phosphine with BH3·THF under argon. Deprotection involves refluxing with DABCO or morpholine.
Optimized conditions :
| Parameter | Value |
|---|---|
| BH3 loading | 1.2 equiv |
| Reaction time | 2 h |
| Deprotection yield | 98% |
Comparative Analysis of Methods
Table 1: Efficiency of synthetic routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic alkylation | 72 | 95 | Moderate |
| Pd-catalyzed coupling | 65 | 97 | High |
| Acylation-reduction | 89 | 96 | Low |
Key observations :
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Catalysis
-
Ligand in Transition Metal Complexes
- Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- serves as an effective ligand in coordination with transition metals such as palladium and platinum. Its unique electronic properties allow for enhanced catalytic performance in various reactions, including cross-coupling reactions.
Reaction Type Metal Catalyst Yield Improvement Suzuki Coupling Pd(0) Significant Heck Reaction Pd(II) Enhanced C–H Activation Pt(II) Notable -
Hydrophosphination Reactions
- The compound has been utilized in hydrophosphination reactions where it facilitates the addition of phosphine to alkenes and alkynes. This process is crucial for synthesizing phosphine derivatives that are valuable in organic synthesis.
Coordination Chemistry
The coordination behavior of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- has been extensively studied. It stabilizes various oxidation states of metals, influencing their catalytic activity.
- Interaction Studies:
- Research indicates that the compound forms stable complexes with palladium and platinum, which can be characterized using NMR spectroscopy. These complexes exhibit unique reactivity patterns that are beneficial for catalytic applications .
Synthesis of Functionalized Ligands
The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves multi-step organic synthesis techniques. The following is a general synthetic pathway:
-
Starting Materials:
- Diphenylphosphine
- Ethylene glycol derivatives
-
Synthesis Steps:
- Step 1: Formation of the diphenylphosphino group through nucleophilic substitution.
- Step 2: Ethylene chain elongation via coupling reactions.
- Step 3: Final modification to introduce the methylphenyl group.
This synthetic approach allows for the production of high-purity phosphine compounds suitable for research applications.
Mechanism of Action
The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .
Comparison with Similar Compounds
Structural Analogues
Electronic and Steric Properties
- Electron-Donating Capacity: The methylphenyl group in the target compound provides moderate electron-donating effects, similar to PP3 but less pronounced than pyridine-containing ligands like 2-(2-(diphenylphosphino)ethyl)pyridine, where the nitrogen atom exerts stronger σ-donation .
- Steric Bulk : The ethyl linkage in the target compound reduces steric hindrance compared to PP3 , enabling selective coordination in crowded catalytic environments .
Catalytic Performance in Key Reactions
Hydrogen Production from Formic Acid
- Target Compound: Limited direct data, but structurally similar PP3 achieves a TON (Turnover Number) of 12,000 and TOF (Turnover Frequency) of 600 h⁻¹ in formic acid dehydrogenation .
- Comparison with 1,2-Bis(diphenylphosphino)ethane (dppe): dppe-based catalysts show lower TON (~5,000) due to weaker metal-ligand stabilization .
Phenylacetylene Polymerization
Sonogashira Coupling
- Phosphine Oxidation Effects: Ligands like 2-(diphenylphosphino)benzaldehyde partially oxidize to phosphine oxides during catalyst preparation, reducing efficiency. The methylphenyl group in the target compound may offer better oxidative stability .
Biological Activity
Phosphine compounds, particularly those with complex structures such as Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- , have garnered attention in various fields of chemistry and biology due to their unique properties and potential applications. This article delves into the biological activity of this specific phosphine compound, highlighting its mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Phosphines are known to exhibit biological activity through several mechanisms, primarily involving their role as catalysts in biochemical reactions. The compound acts as a nucleophile, facilitating various reactions that can lead to significant biological outcomes:
- Nucleophilic Catalysis : The initial nucleophilic addition of the phosphine to electrophilic substrates is a hallmark of its catalytic activity. This property is essential in reactions such as Michael additions and Henry reactions, where phosphines can enhance reaction rates and selectivity .
- Redox Activity : Phosphines can participate in redox reactions, influencing cellular redox states. This can affect signaling pathways and cellular responses, particularly in cancer cells where redox balance is crucial for survival .
Biological Effects
The biological effects of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- can be summarized as follows:
- Cytotoxicity : Studies have shown that phosphine compounds exhibit cytotoxic effects against various cancer cell lines. The toxicity is often attributed to the induction of apoptosis and disruption of cellular homeostasis. For instance, phosphine gold(I) complexes have been found to induce apoptosis in cancer cells by inhibiting thioredoxin reductase, a key enzyme involved in maintaining redox balance .
- Anticancer Activity : Research indicates that phosphine derivatives can enhance the efficacy of traditional chemotherapeutic agents. For example, compounds with phosphine ligands have demonstrated improved anticancer activity compared to standard treatments like cisplatin .
Case Studies
Several studies illustrate the biological activity of phosphine compounds:
- Phosphine Gold(I) Complexes : A study highlighted the antiproliferative effects of gold(I) complexes containing phosphines against human cancer cells. These complexes inhibited thioredoxin reductase without affecting related oxidoreductases, leading to enhanced apoptosis and cell death .
- Catalytic Applications : In another investigation, the use of phosphine-catalyzed reactions facilitated the synthesis of biologically relevant molecules. The catalytic efficiency was attributed to the strong nucleophilicity of the phosphine group, demonstrating its utility in drug development .
Data Tables
The following table summarizes key findings related to the biological activity of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
